molecular formula C12H14N2O3 B11766752 Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate

Cat. No.: B11766752
M. Wt: 234.25 g/mol
InChI Key: KIOMUHRQSRNYAV-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Its core structure is critical for interactions with biological targets, particularly in neurological and oncological contexts.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-(2-oxo-1,3,4,5-tetrahydro-1,4-benzodiazepin-3-yl)acetate

InChI

InChI=1S/C12H14N2O3/c1-17-11(15)6-10-12(16)14-9-5-3-2-4-8(9)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,14,16)

InChI Key

KIOMUHRQSRNYAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl acetoacetate under acidic conditions to form the benzodiazepine core. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste .

Chemical Reactions Analysis

1.1. Acidic Conditions with Amino Acids

  • Reagents : 5-methoxyisatoic anhydride and amino acid derivatives (e.g., DL-aspartic acid dimethyl ester hydrochloride).

  • Conditions : Pyridine solvent, reflux for 18 hours, followed by acid-base extraction.

  • Yield : Up to 43% for intermediate steps .

Modification Reactions

The compound undergoes diverse functional group transformations:

2.1. Thioxo Derivative Formation

  • Reagents : Acethydrazide, mercury(II) acetate.

  • Mechanism : Mercury-mediated cyclization to introduce thioxo (S=O) groups.

  • Outcome : Generates intermediates for further functionalization .

2.2. Phosphorylation and Coupling

  • Reagents : POCl₃, N,N-dimethylaniline.

  • Conditions : CHCl₃ solvent, 80°C for 18 hours.

  • Outcome : Activation of hydroxyl groups for subsequent Suzuki couplings .

2.3. Suzuki Coupling

  • Reagents : Indole-4-boronic acid, Pd(PPh₃)₄ catalyst.

  • Conditions : DME/water mixture, 85°C for 2.5 hours.

  • Outcome : Introduction of aryl groups via cross-coupling .

Analytical Characterization

The compound is analyzed using:

3.1. Chromatographic Methods

  • HPLC/LCMS : Monitors reaction progress and purity (e.g., 99% purity for intermediates) .

  • Retention Time : ~3.12–3.24 min for methyl ester derivatives .

3.2. Spectroscopic Data

  • NMR : Confirms structural integrity (e.g., proton shifts for methyl, carbonyl groups).

  • IR : Identifies functional groups (e.g., carbonyl stretching bands).

Scientific Research Applications

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and epilepsy.

    Industry: The compound is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate involves its interaction with specific molecular targets in the body. Benzodiazepines typically act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Benzo-Fused Diazepines with Varied Substituents

(±)-Methyl 2-(9-(Isopentyloxy)-4-Methyl-3-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[e][1,4]Diazepin-2-yl)Acetate
  • Structural Differences :
    • A 9-isopentyloxy group and 4-methyl substituent are present, unlike the unsubstituted benzene ring in the target compound.
    • The ester group is retained, but the isopentyloxy chain increases molecular weight (367.4 g/mol vs. ~305 g/mol for the target compound) .
  • Synthesis and Properties :
    • Synthesized via FAB (+ve) methods, with IR peaks at 1735 cm⁻¹ (ester C=O stretch) and NMR data confirming substitution patterns.
    • Higher lipophilicity due to the isopentyl group may enhance membrane permeability but reduce aqueous solubility .
Z-360 (Calcium Bis[(R)-(-)-3-[3-{5-Cyclohexyl-1-(3,3-Dimethyl-2-Oxo-Butyl)-2-Oxo-2,3,4,5-Tetrahydro-1H-Benzo[b][1,4]Diazepin-3-yl}Ureido]Benzoate])
  • Structural Differences :
    • Contains a 1,5-benzodiazepine core (vs. 1,4-diazepine in the target compound) with a cyclohexyl group, dimethyl-2-oxo-butyl chain, and ureido linkage.
    • Calcium salt formulation enhances oral bioavailability .
  • Pharmacological Activity :
    • Orally active CCK2/gastrin receptor antagonist for pancreatic cancer, demonstrating the impact of bulky substituents on receptor specificity .
  • Key Contrast :
    • The ureido and cyclohexyl groups in Z-360 enable high receptor affinity, whereas the target compound’s simpler structure lacks this pharmacological profile.

Benzodiazepine Derivatives with Functional Group Modifications

2-(2-Benzyl-3-Oxo-2,3,4,5-Tetrahydrobenz[f][1,4]Oxazepin-4-yl)-N-[2-(4-Pyridyl)Ethyl]Acetamide
  • Structural Differences: Oxazepine (oxygen-containing) ring replaces the diazepine core. Acetamide group (vs.
  • Synthesis :
    • Hydrolysis of esters (e.g., compound 10) using lithium hydroxide, followed by acidification to yield carboxylic acid intermediates .
  • Functional Impact :
    • The acetamide group enhances solubility in polar solvents, contrasting with the target compound’s ester-driven lipophilicity.

Methyl Ester-Containing Compounds in Agrochemicals

While unrelated to benzodiazepines, methyl esters in herbicides (e.g., metsulfuron methyl ester) highlight the role of ester groups in prodrug activation:

  • Example : Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S)
    • Methyl ester facilitates plant uptake, with hydrolysis in vivo releasing the active sulfonylurea moiety .
  • Contrast with Target Compound :
    • The target compound’s ester may similarly act as a prodrug, but its benzodiazepine core directs activity toward mammalian systems rather than plants.

Research Implications

  • Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., Z-360’s cyclohexyl group) enhance receptor binding but may limit bioavailability. The target compound’s simplicity offers flexibility for further derivatization.
  • Prodrug Potential: Methyl esters in both agrochemicals and benzodiazepines suggest a shared strategy for optimizing delivery and metabolic activation.

Biological Activity

Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate (CAS: 680973-03-9) is a compound belonging to the benzodiazepine class, noted for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure which contributes to its biological activity. Its molecular weight is approximately 234.25 g/mol. The compound features a benzodiazepine core which is critical for its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with Inhibitor of Apoptosis Proteins (IAPs), specifically binding to the BIR2 and BIR3 regions of proteins like XIAP and cIAP. This binding leads to the activation or reactivation of the caspase cascade, which is crucial for apoptosis (programmed cell death) .

Table 1: Binding Affinity and Biological Targets

CompoundBiological TargetBinding RegionEffect
This compoundIAPs (XIAP, cIAP)BIR2/BIR3Activates caspase cascade

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For example, studies have indicated that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Neuropharmacological Effects

Benzodiazepine derivatives are known for their neuropharmacological effects. This compound has been studied for its potential role as an antagonist at α-amino-3-hydroxy-5-methylisoxazolepropionic acid receptors (AMPARs). These receptors are implicated in excitatory neurotransmission and are critical in various neurological conditions .

Case Studies

Case Study 1: AMPAR Modulation

In a study examining the effects of benzodiazepine analogs on AMPARs using whole-cell patch-clamp techniques, it was found that certain derivatives significantly inhibited AMPAR desensitization rates without affecting deactivation rates. This suggests a potential therapeutic application in conditions characterized by AMPAR hyperactivation .

Case Study 2: Apoptosis Induction in Cancer Cells

Another study demonstrated that this compound could effectively induce apoptosis in specific cancer cell lines through its action on IAPs. The compound's ability to activate caspases was crucial for this effect .

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